Gallium nitride - 25617-97-4

Gallium nitride

Catalog Number: EVT-310693
CAS Number: 25617-97-4
Molecular Formula: GaN
Molecular Weight: 83.73 g/mol
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Product Introduction

Description

Gallium nitride (GaN) is a binary III/V direct bandgap semiconductor material with a wurtzite crystal structure. [] It is characterized by a wide bandgap, high electron mobility, and high breakdown voltage, making it suitable for high-power and high-frequency applications. [] GaN has emerged as a leading material in the semiconductor industry, revolutionizing applications in optoelectronics and high power electronics. [] Its use extends beyond traditional semiconductors, finding application as a substrate in heteroepitaxy for the growth of other materials. []

Future Directions
  • GaN on Silicon (GaN-on-Si) Technology: This technology aims to integrate GaN devices on large-size silicon substrates for cost reduction and large-scale production. []

  • Monolithic Integration of GaN Devices: Research is focused on monolithically integrating GaN-based devices, such as HEMTs and LEDs, on a single chip to create compact and highly efficient integrated circuits. []

  • Vertical GaN Power Devices: Development of vertical GaN power devices, like trench MOSFETs, to achieve higher breakdown voltages and lower on-resistances. []

  • High-Quality GaN Substrates: Continued research on growing high-quality, large-area GaN substrates to eliminate the dependence on foreign substrates like sapphire. [, , ]

  • GaN Nanowire-based Devices: Exploration of GaN nanowire heterostructures for creating novel optoelectronic devices like quantum cascade lasers and infrared photodetectors. [, ]

  • Radiation Hardness of GaN Devices: Further research on the radiation hardness of GaN devices for applications in harsh environments like space and nuclear facilities. [, , ]

Aluminum Nitride (AlN)

Relevance: Aluminum nitride is frequently alloyed with gallium nitride to form aluminum gallium nitride (AlGaN) []. This ternary compound allows for bandgap engineering, enabling the development of optoelectronic devices operating in the ultraviolet spectral region. Furthermore, AlN plays a crucial role in the fabrication of high-reflectivity distributed Bragg reflectors (DBRs) in conjunction with GaN []. The significant refractive index contrast between AlN and GaN makes them a suitable pair for achieving high reflectivity with fewer DBR periods.

Indium Gallium Nitride (InGaN)

Relevance: InGaN is a pivotal material in the development of high-efficiency light-emitting diodes (LEDs) and laser diodes (LDs) []. Its tunable bandgap allows for the emission of various colors, including white light through color mixing. InGaN/GaN heterostructures are particularly significant for creating high-performance LEDs [, ]. These structures leverage the quantum confinement effects in InGaN quantum wells to enhance light emission efficiency.

Aluminum Gallium Nitride (AlGaN)

Relevance: Similar to InGaN, AlGaN is used to create heterostructures with GaN, but its larger bandgap makes it particularly suitable for high-electron mobility transistors (HEMTs) []. In such devices, AlGaN acts as the barrier layer, forming a two-dimensional electron gas (2DEG) at the interface with GaN. This 2DEG exhibits high electron mobility, making AlGaN/GaN HEMTs suitable for high-frequency and high-power applications.

Zinc Oxide (ZnO)

Relevance: Zinc oxide serves as a promising transparent conductive material in GaN-based optoelectronic devices, particularly LEDs []. Its wide bandgap and high transparency in the visible region make it suitable for transparent electrodes, allowing for improved light extraction efficiency. Moreover, ZnO can be used to create heterojunctions with GaN, leading to enhanced device performance [].

Silicon Carbide (SiC)

Relevance: Silicon carbide is often mentioned alongside GaN as a material for high-power electronic devices []. Both materials offer advantages over traditional silicon devices, particularly in terms of their ability to operate at higher voltages, temperatures, and frequencies. SiC substrates are used as an alternative to sapphire for GaN epitaxy due to their closer thermal expansion coefficient match to GaN [].

Silicon (Si)

Relevance: While GaN offers superior performance for specific applications, silicon remains a dominant material in the semiconductor industry. As a result, there's significant interest in integrating GaN devices with existing silicon technology []. Silicon can also be used as a dopant in GaN, typically resulting in n-type conductivity [].

Boron Nitride (BN)

Relevance: Hexagonal boron nitride is investigated as a potential heat-spreading material to enhance the thermal management of GaN-based high electron mobility transistors (HEMTs) []. Its high thermal conductivity and excellent electrical insulation properties make it suitable for dissipating heat away from the active regions of GaN devices.

Overview

Gallium nitride is a binary semiconductor compound composed of gallium and nitrogen. It is primarily known for its wide bandgap, which makes it suitable for high-power and high-frequency applications. Gallium nitride has gained significant attention in the fields of optoelectronics, particularly in light-emitting diodes and laser diodes, due to its efficiency and performance in emitting blue and ultraviolet light.

Source

Gallium nitride occurs naturally in a few rare minerals, but it is predominantly synthesized for industrial use. The compound can be produced through various chemical processes involving gallium and nitrogen sources.

Classification

Gallium nitride is classified as a III-V semiconductor, where gallium is a group III element and nitrogen is a group V element in the periodic table. It crystallizes primarily in the wurtzite structure, which is characterized by its hexagonal lattice.

Synthesis Analysis

Methods

Several methods exist for synthesizing gallium nitride, each with unique technical details:

  1. Chemical Vapor Deposition: This method involves the deposition of gallium and nitrogen precursors onto a substrate. For instance, gallium oxide can be reacted with ammonia gas to form gallium nitride at elevated temperatures .
  2. Plasma Enhanced Chemical Vapor Deposition: This environmentally friendly technique uses plasma to decompose nitrogen gas while introducing gallium oxide as a precursor. The process enhances the growth of gallium nitride nanowires .
  3. Solid-State Reactions: This involves mixing gallium halides with ammonia or other nitrogen sources at high temperatures to produce gallium nitride .
  4. Electrochemical Methods: Gallium oxide can be deposited on substrates via electrochemical techniques, followed by ammoniating processes to convert it into gallium nitride .

Technical Details

The synthesis conditions such as temperature, pressure, and precursor purity are critical for producing high-quality gallium nitride. For example, using ultra-pure gallium and ammonia at controlled temperatures (200°C to 700°C) can significantly enhance the yield and purity of the final product .

Molecular Structure Analysis

Structure

Gallium nitride predominantly crystallizes in the wurtzite structure, characterized by:

  • Hexagonal symmetry
  • Lattice parameters: Typically around a=3.189 a=3.189\text{ } and c=5.185 c=5.185\text{ }

Data

X-ray diffraction studies confirm the wurtzite structure of gallium nitride, revealing its crystalline quality and phase purity. The bandgap energy of gallium nitride is approximately 3.4 eV at room temperature, making it suitable for optoelectronic applications.

Chemical Reactions Analysis

Reactions

Gallium nitride can be synthesized through various chemical reactions:

  1. From Gallium Oxide:
    Ga2O3+2NH32GaN+3H2O\text{Ga}_2\text{O}_3+2\text{NH}_3\rightarrow 2\text{GaN}+3\text{H}_2\text{O}
    This reaction typically occurs at high temperatures (around 900°C) under an ammonia atmosphere .
  2. Using Gallium Halides:
    GaI3+3NaNH2GaN+3NaI+3H2\text{GaI}_3+3\text{NaNH}_2\rightarrow \text{GaN}+3\text{NaI}+3\text{H}_2
    This method utilizes sodium amide as a reducing agent to facilitate the formation of gallium nitride .

Technical Details

The reaction conditions, including temperature and time, greatly influence the morphology and crystallinity of the synthesized gallium nitride.

Mechanism of Action

Process

The mechanism for synthesizing gallium nitride typically involves the conversion of gallium oxide or other precursors into gallium nitride through nitridation processes. The presence of ammonia or nitrogen gas facilitates this transformation by providing the necessary nitrogen atoms.

Data

Studies indicate that the growth mechanisms can vary based on synthesis methods; for instance, vapor-liquid-solid mechanisms are common in nanowire growth . The introduction of catalysts or specific substrates can significantly impact growth rates and structural properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 6.15 g cm36.15\text{ g cm}^3
  • Melting Point: Around 2500°C2500°C
  • Thermal Conductivity: High thermal conductivity (~200 W/m·K)

Chemical Properties

  • Stability: Gallium nitride is stable under normal atmospheric conditions but can react with strong acids or bases.
  • Bandgap Energy: Approximately 3.4 eV3.4\text{ eV}, making it suitable for blue light emission.

Relevant analyses include photoluminescence studies that demonstrate strong emission characteristics dependent on crystal quality and size .

Applications

Scientific Uses

Gallium nitride has a wide range of applications in various scientific fields:

  • Optoelectronics: Used extensively in light-emitting diodes (LEDs), laser diodes, and ultraviolet light sources.
  • Power Electronics: Its high breakdown voltage and thermal stability make it ideal for high-frequency power devices.
  • RF Devices: Employed in radio frequency applications due to its efficiency at high frequencies.
  • Sensors: Utilized in gas sensors and other detection devices due to its sensitivity to environmental changes.

Properties

CAS Number

25617-97-4

Product Name

Gallium nitride

IUPAC Name

azanylidynegallane

Molecular Formula

GaN

Molecular Weight

83.73 g/mol

InChI

InChI=1S/Ga.N

InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N

SMILES

N#[Ga]

Synonyms

gallium nitride
gallium nitride (GAN)
GaN compound

Canonical SMILES

N#[Ga]

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